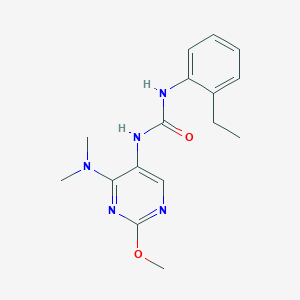
1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea, also known as DMAPU, is a chemical compound that has been widely studied in the field of medicinal chemistry. DMAPU is a potent inhibitor of protein kinase B (PKB), also known as Akt, which is an important regulator of cell survival, proliferation, and metabolism.
作用機序
PKB is a serine/threonine kinase that is activated by phosphoinositide 3-kinase (PI3K) signaling pathway. Activated PKB phosphorylates a variety of downstream targets that regulate cell survival, proliferation, and metabolism. 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea inhibits PKB by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting PKB signaling. 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea has been shown to have anti-inflammatory and neuroprotective effects in preclinical models of disease.
実験室実験の利点と制限
The advantages of using 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea in lab experiments include its potent and selective inhibition of PKB, as well as its ability to enhance the efficacy of chemotherapy and radiation therapy. The limitations of using 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea include its potential toxicity and off-target effects, as well as the need for further optimization of its pharmacokinetic properties.
将来の方向性
For the development of 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea include the optimization of its pharmacokinetic properties, the identification of biomarkers of response, and the evaluation of its efficacy in clinical trials. In addition, 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea may have potential applications in the treatment of other diseases such as diabetes, cardiovascular disease, and neurodegenerative disorders.
合成法
The synthesis of 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea involves the reaction of 4-(dimethylamino)-2-methoxypyrimidine-5-carbaldehyde with 3-(2-ethylphenyl)urea in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism to form 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea as a white crystalline solid with a melting point of 180-182°C.
科学的研究の応用
1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea has been extensively studied as a potential therapeutic agent for the treatment of cancer and other diseases. The inhibition of PKB by 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea leads to the activation of several downstream signaling pathways that regulate cell growth, differentiation, and apoptosis. 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
特性
IUPAC Name |
1-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-5-11-8-6-7-9-12(11)18-15(22)19-13-10-17-16(23-4)20-14(13)21(2)3/h6-10H,5H2,1-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKTURWDGXVRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2618817.png)

![(E)-3-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2618821.png)
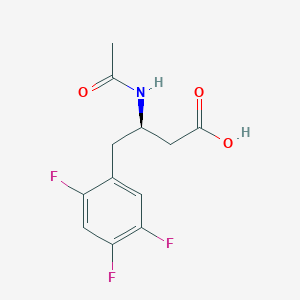
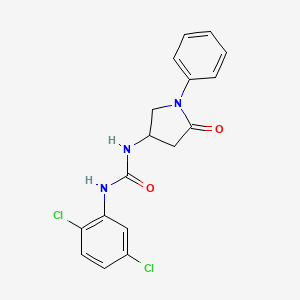
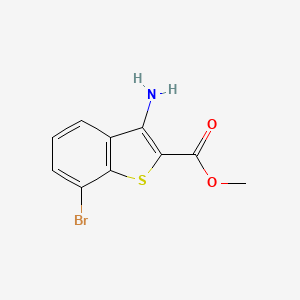
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2618826.png)
![Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2618827.png)
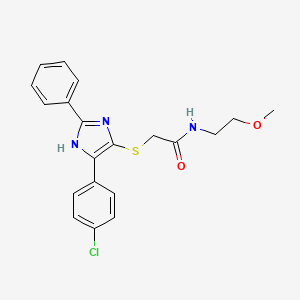
![2-(4-ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2618833.png)
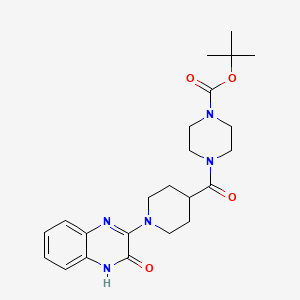
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B2618836.png)
![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2618838.png)